Telmisartan Amide
Overview
Description
Telmisartan Amide is a derivative of Telmisartan, a potent angiotensin II type-1 receptor blocker. Telmisartan is primarily used to manage hypertension and has shown diverse pharmacological actions beyond its primary indication. This compound, like its parent compound, is expected to exhibit similar therapeutic properties with potential modifications in its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
Target of Action
Telmisartan Amide primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors are part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound acts as an Angiotensin II receptor blocker (ARB) . It binds to the AT1 receptors with high affinity, inhibiting the action of Angiotensin II, a potent vasoconstrictor . This binding is reversible and selective, primarily affecting receptors in vascular smooth muscle and the adrenal gland . The inhibition of Angiotensin II leads to vasodilation and a reduction in the secretion of aldosterone, a hormone that promotes sodium and water retention .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptors, this compound inhibits the vasoconstrictor and aldosterone secretory effects of Angiotensin II . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties , potentially conferring beneficial metabolic effects .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . It undergoes minimal liver metabolism via glucuronidation and is primarily excreted in the feces .
Result of Action
The primary result of this compound’s action is a reduction in arterial blood pressure . By blocking the effects of Angiotensin II, it causes vasodilation and reduces the secretion of aldosterone, leading to decreased blood volume and pressure . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear
Biochemical Analysis
Biochemical Properties
Telmisartan Amide, like Telmisartan, is known to inhibit many biochemical processes involved in the control of the cardiovascular system . It specifically targets the angiotensin II type-1 receptor, affecting vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It also exhibits partial agonist activity toward peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces plasma glucose and insulin levels, thereby improving insulin resistance . It also decreases blood pressure more significantly than other similar compounds . In addition, it has been found to increase the permeability of endothelial cells through Zonula Occludens-1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It interferes with the binding of angiotensin II to the angiotensin II AT1-receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . It also exhibits partial agonist activity toward PPARγ, which is an established target for antidiabetic drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained effects over time. For instance, it has been found to induce myocardial infarction with an infarct size of 21% of the total at 30 μM and 63% of the total area at 100 μM . It also demonstrated sustained inhibitory effects on AT1R .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to ameliorate hypertension and insulin resistance in rats with metabolic syndrome . The improvement in insulin resistance was observed through increased expression of GLUT4 and down-regulation of phosphoenolpyruvate carboxykinase (PEPCK) via PPARδ-dependent mechanisms .
Metabolic Pathways
This compound is involved in several metabolic pathways. It impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects . It suppresses TNF-α-induced NF-κB activation, reducing neutrophil infiltration in ulcerative colitis .
Subcellular Localization
It has been found to affect the expression and localization of ZO-1 in endothelial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan Amide typically involves the modification of the carboxylic acid group in Telmisartan to form the amide derivative. One common method includes the activation of the carboxylic acid group using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) followed by reaction with an amine to form the amide bond. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Telmisartan Amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in cardiovascular research.
Medicine: Investigated for its potential therapeutic effects in managing hypertension and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Valsartan: Known for its efficacy in managing hypertension and heart failure.
Irbesartan: Used for treating hypertension and diabetic nephropathy.
Uniqueness
Telmisartan Amide’s uniqueness lies in its potential dual activity as both an angiotensin II receptor blocker and a partial agonist of peroxisome proliferator-activated receptor gamma. This dual activity may confer additional therapeutic benefits, such as anti-inflammatory and antiproliferative effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWQMXHIQDCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238604 | |
Record name | Telmisartan amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915124-86-6 | |
Record name | Telmisartan amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELMISARTAN AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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